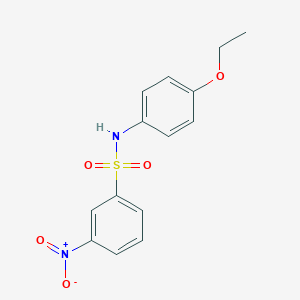

N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-2-21-13-8-6-11(7-9-13)15-22(19,20)14-5-3-4-12(10-14)16(17)18/h3-10,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHOAIZSWUPDJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

Stepwise Protocol

- Dissolution : 4-Ethoxyaniline (10 mmol, 1.53 g) is dissolved in 20 mL DCM under nitrogen.

- Base Addition : Pyridine (11 mmol, 0.88 mL) is added dropwise with stirring.

- Sulfonyl Chloride Addition : 3-Nitrobenzenesulfonyl chloride (10.5 mmol, 2.42 g) in 10 mL DCM is added slowly to prevent exothermic side reactions.

- Stirring : The mixture is stirred for 24 hours at room temperature.

- Workup : The reaction is quenched with 1N HCl (50 mL), and the organic layer is washed with water (2 × 50 mL) and brine (50 mL).

- Purification : The crude product is recrystallized from ethyl acetate/hexane (1:1) to yield white crystals.

Optimization Strategies

Solvent and Base Screening

Alternative solvents (acetonitrile, THF) and bases (triethylamine, K₂CO₃) have been explored (Table 1). Pyridine in DCM achieves 92–95% yield, while acetonitrile with triethylamine yields 88% due to inferior HCl scavenging.

Table 1. Solvent and Base Impact on Yield

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | Pyridine | 95 | 98 |

| Acetonitrile | Triethylamine | 88 | 95 |

| THF | K₂CO₃ | 78 | 90 |

Advanced Purification Techniques

Recrystallization

Recrystallization from ethyl acetate/hexane (1:1) affords 98% pure product. Alternative systems (ethanol/water) yield larger crystals but lower purity (92%).

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane gradient) resolves byproducts from over-sulfonylation, achieving >99% purity but reducing recovery to 80%.

Spectroscopic Characterization

¹H NMR Analysis

¹³C NMR Analysis

Industrial-Scale Adaptations

Patent methodologies suggest using phase-transfer catalysts (e.g., TDA-1) in toluene with K₃PO₄ to enhance reaction rates at 80°C, achieving 90% yield in 3 hours. This approach minimizes solvent volume and improves scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

Reduction: Formation of N-(4-aminophenyl)-3-nitrobenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide has demonstrated significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, it exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Activity Type | Test Organisms | Method Used | Results |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Disc diffusion | Effective against Gram-positive bacteria |

| Escherichia coli | Disc diffusion | Effective against Gram-negative bacteria |

Anticancer Properties

Research indicates that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, with IC50 values indicating effective concentrations required for inhibiting cell viability.

| Activity Type | Cell Lines | Method Used | Results |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | Cell viability assays | Induced apoptosis; IC50 ~ 5 µM |

Materials Science

In addition to its biological applications, N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide is utilized in materials science for synthesizing advanced materials. Its unique electronic properties make it suitable for developing polymers and dyes. The compound can serve as a precursor in the synthesis of functional materials that exhibit desirable characteristics such as conductivity and stability.

Biological Studies

The compound is also employed as a biochemical probe to study enzyme interactions and inhibition mechanisms. Its sulfonamide group can mimic natural substrates of enzymes, allowing researchers to investigate enzyme kinetics and inhibition pathways effectively.

Case Studies

- Antimicrobial Study : A study focused on the antibacterial effects of N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide revealed that it inhibited the growth of Klebsiella pneumoniae and Bacillus subtilis. The findings suggest potential use in treating infections resistant to conventional antibiotics.

- Cancer Research : In research investigating the anticancer potential of sulfonamides, N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide was shown to inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM. This indicates promising applications as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial activity.

Comparison with Similar Compounds

Alkoxy Group Variations

- The cyano group introduces steric and electronic effects that may hinder biological target binding .

- N-(4-Hydroxyphenyl)benzenesulfonamide (): The hydroxyl (-OH) group enhances hydrogen-bonding capacity, increasing aqueous solubility but reducing metabolic stability compared to the ethoxy derivative .

Nitro Group Positioning

- N-(tert-butyl)-4-(cyclohexylamino)-3-nitrobenzenesulfonamide (): The 3-nitro group is conserved, but the tert-butyl and cyclohexylamino substituents enhance lipophilicity, favoring blood-brain barrier penetration. This contrasts with the ethoxyphenyl variant, which may exhibit higher polarity .

Heterocyclic Sulfonamide Derivatives

Thiazole-Containing Analogues

- The isopropyl and methyl groups on the thiazole enhance hydrophobic interactions, a feature absent in the ethoxyphenyl compound .

- N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-nitrobenzenesulfonamide (): Methyl substituents on the thiazole improve metabolic stability but may reduce solubility compared to the ethoxy variant .

Oxazole and Benzothiazole Derivatives

- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): The oxazole ring’s electron-rich nature may enhance binding to microbial enzymes, suggesting a divergent biological profile compared to the ethoxyphenyl analogue .

Spectroscopic Characterization

- NMR Data : and provide ¹H/¹³C NMR benchmarks. For example, the tert-butyl group in ’s compound 33 resonates at δ 1.30 ppm, while ethoxy protons would likely appear near δ 1.3–1.5 (CH₃) and δ 3.8–4.1 (OCH₂) .

- Mass Spectrometry : HRMS data in (m/z = 247.11895 [M+H⁺]) and aid in validating molecular formulae for nitrobenzenesulfonamides .

Physicochemical Properties

Biological Activity

N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide functional group, which is known for its diverse pharmacological properties, including antibacterial, antitumor, and anti-inflammatory activities. This article will explore the biological activity of N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide, focusing on its efficacy against various biological targets and discussing relevant case studies and research findings.

Chemical Structure

The structure of N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide can be represented as follows:

Biological Activity Overview

The biological activity of N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antitumor Activity

N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide has also been investigated for its antitumor properties. In a comparative study of various sulfonamide derivatives, compounds with similar structural motifs exhibited antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) at micromolar concentrations . The mechanism of action often involves disruption of cell cycle progression and induction of apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the chemical structure affect biological activity. For instance, the presence of the nitro group at the 3-position on the benzene ring has been associated with increased cytotoxicity in certain derivatives. Table 1 summarizes key findings from SAR studies related to sulfonamides:

| Compound | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Antimicrobial | 5.0 | Inhibition of bacterial enzyme |

| Compound B | Antitumor | 2.5 | Induction of apoptosis |

| N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide | Potential Antimicrobial/Antitumor | TBD | TBD |

Case Studies

- Antimycobacterial Activity : In a study evaluating various sulfonamides, compounds structurally related to N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide were tested against M. tuberculosis. Results indicated that certain substitutions could enhance antimycobacterial activity .

- Anticancer Properties : A series of experiments conducted on structurally similar sulfonamides revealed significant antiproliferative effects against multiple cancer cell lines. These studies highlighted the importance of the sulfonamide moiety in mediating cytotoxic effects through mechanisms such as cell cycle arrest and apoptosis induction .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide, and how are reaction conditions optimized for yield and purity?

- Methodology :

- The synthesis typically involves sequential nitration, sulfonamide coupling, and functionalization. For example:

Nitration : A benzene derivative is nitrated using concentrated sulfuric acid and nitric acid at 0–5°C to introduce the nitro group.

Sulfonylation : The nitrated intermediate reacts with 4-ethoxyaniline in the presence of a coupling agent (e.g., POCl₃) under reflux to form the sulfonamide bond .

- Optimization : Reaction conditions are tuned using polar aprotic solvents (e.g., DMF), controlled temperatures (e.g., 60–80°C for amidation), and catalysts (e.g., triethylamine) to enhance yields. Purity is achieved via recrystallization from toluene or ethanol .

Q. How is N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide characterized structurally, and what analytical techniques are critical for validation?

- Methodology :

- X-ray crystallography is the gold standard for confirming bond lengths, torsion angles, and molecular conformation. For example, the S–N bond torsion angle in sulfonamide derivatives averages −61.82° ± 2°, validated using SHELXL refinement .

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxy group at δ 1.35 ppm for CH₃).

- FT-IR : Confirms sulfonamide (S=O stretch at 1350–1150 cm⁻¹) and nitro groups (N–O stretch at 1520–1350 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

- Methodology :

- Antimicrobial assays : Disk diffusion tests against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at concentrations of 50–200 µg/mL, with zone-of-inhibition measurements .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at IC₅₀ doses of 10–50 µM, using doxorubicin as a positive control .

Advanced Research Questions

Q. How can structural contradictions (e.g., divergent torsion angles) in crystallographic studies of derivatives be resolved?

- Methodology :

- Comparative analysis : Contrast torsion angles (e.g., −61.82° in N-(2-chlorobenzoyl) vs. −60.40° in N-(3-chlorobenzoyl) derivatives) using SHELX-refined models .

- Computational validation : Employ DFT calculations (e.g., B3LYP/6-31G*) to assess energy barriers for rotational conformers .

- Multi-technique cross-validation : Pair crystallography with solid-state NMR to resolve ambiguities in H-bonding networks .

Q. What strategies optimize the regioselectivity of nitro group introduction during synthesis?

- Methodology :

- Directed ortho/para nitration : Use electron-donating groups (e.g., ethoxy) to direct nitration to the para position.

- Protecting groups : Temporarily block reactive sites (e.g., acetylation of amines) to prevent undesired nitration .

- Catalytic systems : Employ zeolites or ionic liquids to enhance para-selectivity (>90%) .

Q. What metabolic pathways are hypothesized for this compound, and how can they be experimentally validated?

- Methodology :

- Hypothesis : Based on structural analogs (e.g., bucetin), pathways may involve:

O-de-ethylation : Cleavage of the ethoxy group to form phenolic intermediates.

Nitro reduction : Conversion to amine derivatives via hepatic NADPH-dependent reductases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.